molecular formula C15H11BrFN3 B2921343 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 618098-14-9

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2921343
CAS No.: 618098-14-9
M. Wt: 332.176
InChI Key: MSYLCFULVALFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Chemistry in Heterocyclic Research

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole core structure and Hans von Pechmann’s pioneering synthesis using acetylene and diazomethane. Early work focused on elucidating the ring’s electronic properties, such as its planar geometry and resonance stabilization, which arise from the adjacent nitrogen atoms. The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first natural pyrazole derivative, challenging earlier assumptions about the exclusivity of synthetic routes.

Synthetic methodologies evolved through the 20th century, particularly with the Knorr reaction, which employs 1,3-diketones and hydrazines to form substituted pyrazoles. For example, acetylacetone reacts with hydrazine to yield 3,5-dimethylpyrazole, a reaction that underpins modern derivatization strategies. These advances laid the groundwork for exploring pyrazole’s bioisosteric potential, particularly in mimicking phenolic or carboxylic acid groups in drug design.

Significance of Halogenated Pyrazole Derivatives in Medicinal Chemistry

Halogenation profoundly alters pyrazole pharmacology by modulating electronic properties, lipophilicity, and metabolic stability. The introduction of fluorine and bromine at specific positions enhances binding affinity to target proteins while reducing off-target interactions. For instance:

  • Celecoxib , a fluorinated pyrazole, selectively inhibits cyclooxygenase-2 (COX-2) with minimal gastrointestinal toxicity.
  • Fipronil , a brominated derivative, acts as a non-competitive antagonist at GABA receptors, demonstrating potent insecticidal activity.

Halogens also influence pharmacokinetics. Fluorine’s electronegativity increases metabolic resistance, while bromine’s polarizability strengthens van der Waals interactions in hydrophobic binding pockets. These properties make halogenated pyrazoles indispensable in developing kinase inhibitors, antimicrobial agents, and anticancer therapies.

Research Evolution and Current Scientific Focus on Disubstituted Pyrazol-5-amines

Recent innovations emphasize regioselective functionalization at the 3- and 5-positions of the pyrazole ring. Modern techniques include:

  • Transition metal-catalyzed C–H activation : Rhodium(III) catalysts enable [5 + 1] annulation reactions with alkynoates, producing pyrazolo[1,5-a]quinazolines.
  • Metal-free halogenation : Direct bromination or iodination of 3-aryl-1H-pyrazol-5-amines using NXS (X = Br, I) achieves 4-halogenated derivatives under mild conditions.

These methods address historical challenges in regiocontrol and functional group compatibility. For example, gold-catalyzed aminofluorination of alkynes permits one-pot synthesis of fluoropyrazoles with yields exceeding 80%. Such advances have expanded the library of disubstituted pyrazol-5-amines, enabling structure-activity relationship (SAR) studies for optimized bioactivity.

Position of 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Contemporary Literature

This compound (C₁₅H₁₁BrFN₃, MW 332 Da) exemplifies the synergy of halogenation and aromatic substitution in pyrazole design. Key attributes include:

Property Value
Molecular Formula C₁₅H₁₁BrFN₃
Molecular Weight 332 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

The 4-bromophenyl and 4-fluorophenyl groups confer distinct electronic profiles:

  • The bromine atom enhances π-stacking interactions with aromatic residues in enzyme active sites.
  • The fluorine atom improves membrane permeability and metabolic stability.

Recent applications focus on its role as a precursor in synthesizing fused heterocycles. For instance, Rh(III)-catalyzed annulation with alkynamides yields pyrazolo[1,5-a]quinazolines, a scaffold with demonstrated anticancer activity. Additionally, its halogenated structure facilitates further derivatization via Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

Current literature highlights its utility in combinatorial chemistry, where it serves as a building block for high-throughput screening libraries targeting G protein-coupled receptors (GPCRs) and tyrosine kinases.

Properties

IUPAC Name

5-(4-bromophenyl)-2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYLCFULVALFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-14-9
Record name 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromoaniline and 4-fluorobenzaldehyde.

    Formation of Hydrazone: 4-fluorobenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization under acidic conditions to form the pyrazole ring.

    Substitution Reaction: The resulting pyrazole is then reacted with 4-bromoaniline in the presence of a suitable catalyst to introduce the bromophenyl group at the 3-position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromophenyl and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Conformation

Compound Substituents (Positions 1, 3, 5) Molecular Weight Dihedral Angle (°) Biological Activity (IC₅₀) References
Target Compound 1: 4-Fluorophenyl; 3: 4-Bromophenyl 328.21 4.64–10.53* Under investigation
4h (4-Fluorophenyl, aminosulfonylphenyl) 1: 4-Aminosulfonylphenyl; 3: 4-Fluorophenyl 595.25 N/A COX-2 inhibition (data pending)
5i (Trifluoromethylphenyl) 1: 4-Methylsulfonylphenyl; 3: CF₃-phenyl 595.25 N/A Kinase inhibition (broad spectrum)
6a (Trichlorophenyl, pyridyl) 1: 2,4,6-Trichlorophenyl; 3: Pyridin-4-yl 375.36 47.51–74.37 Src (34 nM), VEGFR2 (31 nM)

*Dihedral angles from analogous compounds in .

Key Observations :

  • Electron-withdrawing groups (Br, CF₃, Cl) enhance kinase binding but may reduce solubility.
  • Bromine vs.
  • Fluorine vs. Methoxy : Fluorine improves metabolic stability over methoxy groups, which are prone to demethylation .

Structural and Crystallographic Comparisons

Table 2: Crystal Structure Parameters

Compound Dihedral Angle (°) Crystal System Hydrogen Bonding References
Target Compound* 4.64–10.53 Monoclinic N–H⋯N chains (infinite parallel)
4-(4-Fluorophenyl)-3-pyridyl derivative 47.51 Triclinic Single N–H⋯N interaction
5-Phenyl-3-(4-fluorophenyl) 5.3 Orthorhombic Intra- and intermolecular H-bonds

*Analogous chalcone-derived pyrazoles.

Key Insight : Smaller dihedral angles (e.g., 4.64° vs. 47.51°) correlate with planar conformations, enhancing π-π stacking in kinase binding pockets .

Pharmacological Profiles

  • Anticancer Activity : Bromophenyl analogues (e.g., compound 91 in ) show superior antitumor activity vs. cisplatin, attributed to electron-withdrawing groups enhancing DNA intercalation .
  • Kinase Selectivity : Trifluoromethyl and trichlorophenyl substituents (as in 5i and 6a) broaden kinase inhibition profiles but increase toxicity risks .

Biological Activity

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, with the CAS number 72411-56-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H11BrFN3
  • Molecular Weight : 332.17 g/mol
  • Structure : The compound features a pyrazole ring substituted with bromine and fluorine atoms on the phenyl groups.

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory pathways. A study demonstrated that certain pyrazoles effectively block intracellular calcium influx in response to platelet-activating factor (PAF), suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were observed, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Its effects were tested on multiple cancer cell lines, including breast and prostate cancer cells. The results indicated cytotoxic effects, with IC50 values suggesting effective growth inhibition .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways related to inflammation and cancer progression .
  • Calcium Channel Modulation : By affecting calcium signaling pathways, the compound may reduce inflammatory responses and influence tumor cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of intracellular calcium influx
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic effects on breast and prostate cancer cells

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Breast Cancer (MCF7)15.0
Prostate Cancer (LNCaP)12.5
Colon Cancer (HT29)20.0

Case Studies

  • Anti-inflammatory Study : In a controlled laboratory setting, pyrazole derivatives including the target compound were tested for their ability to inhibit PAF-induced calcium signaling in endothelial cells. Results indicated a significant reduction in calcium influx compared to controls, highlighting the anti-inflammatory potential of these compounds .
  • Anticancer Research : A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxicity of this compound. The compound was found to induce apoptosis in treated cells, with flow cytometry confirming increased early apoptotic cell populations at higher concentrations .

Q & A

How can researchers optimize the synthetic yield of 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

Basic Question : Focused on improving reaction efficiency.
Methodological Answer :

  • Precursor Selection : Use 4-fluorophenylacetonitrile and N-(2,4,6-trichlorophenyl)-pyridine-4-carboximidoyl chloride, as described in THF-mediated reactions with LDA (lithium diisopropylamide) at controlled temperatures (e.g., −78°C) to minimize side reactions .
  • Purification : Post-reaction, extract with ethyl acetate, dry organic layers with anhydrous Na₂SO₄, and precipitate the compound via slow evaporation or recrystallization from hot ethyl acetate .
  • Yield Monitoring : Track intermediates via TLC/HPLC and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl nitriles to imidoyl chlorides) .

What advanced techniques validate the molecular structure of this compound?

Basic Question : Structural confirmation methods.
Advanced Research Focus : Addressing crystallographic ambiguities.
Methodological Answer :

  • X-ray Crystallography : Use SHELXL-97 for refinement, with hydrogen atoms placed geometrically (C–H = 0.93–0.98 Å, N–H = 0.86 Å) and anisotropic displacement parameters for non-H atoms. Dihedral angles between pyrazole, fluorophenyl, and bromophenyl rings confirm planarity (e.g., 4.7°–85.5° deviations) .
  • Spectroscopic Validation : Combine NMR (¹H/¹³C) and HRMS to corroborate functional groups. For example, ¹H NMR peaks at δ 6.8–7.6 ppm confirm aromatic protons .

How does regioisomerism impact the kinase inhibition profile of pyrazole derivatives?

Advanced Research Focus : Structural-activity relationships (SAR).
Methodological Answer :

  • Regioisomeric Switching : Replacing 3-(4-fluorophenyl) with 4-(4-fluorophenyl) abolishes p38α MAP kinase inhibition (IC₅₀ > 10 µM) but enhances activity against VEGFR2 (IC₅₀ = 34 nM) and EGFR (IC₅₀ = 113 nM) due to altered steric and electronic interactions .
  • Assay Design : Use kinase profiling panels (e.g., radiometric or fluorescence-based assays) to compare inhibition across 50+ kinases. For example, compound 6a (3-(4-fluorophenyl)-1-(2,4,6-trichlorophenyl)-pyrazol-5-amine) shows nanomolar IC₅₀ against Src and B-Raf .

Which structural features correlate with enhanced bioactivity in pyrazole-based kinase inhibitors?

Advanced Research Focus : SAR and pharmacophore modeling.
Methodological Answer :

  • Critical Substituents :
    • 4-Fluorophenyl at Position 3 : Enhances lipophilicity and membrane permeability, improving cellular uptake .
    • Bromophenyl at Position 1 : Increases halogen bonding with kinase hinge regions (e.g., VEGFR2 Asp1046) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures (PDB: 4E4X) to predict binding poses. Pyridine/pyrazole π-stacking with Phe816 in EGFR is critical for inhibition .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus : Data reproducibility and assay variability.
Methodological Answer :

  • Control Standardization : Use reference inhibitors (e.g., imatinib for Src) in parallel assays.
  • Regioisomer Verification : Confirm compound regiochemistry via NOESY NMR (e.g., cross-peaks between pyrazole H-4 and fluorophenyl protons) .
  • Kinase Profiling : Retest compounds across multiple assays (e.g., ADP-Glo™ vs. Z′-LYTE®) to rule out assay-specific artifacts .

What computational strategies predict the binding mode of this compound to cancer-related kinases?

Advanced Research Focus : Molecular docking and dynamics.
Methodological Answer :

  • Docking Workflow :
    • Prepare protein structures (e.g., p38α MAPK from PDB: 1A9U) by removing water and adding polar hydrogens.
    • Define binding sites using FTMap to identify hot spots.
    • Run 100 ns MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., NH…Npyridine interactions) .
  • Free Energy Calculations : Use MM-PBSA to rank binding affinities. Pyrazole derivatives with 2,4,6-trichlorophenyl show ΔG = −9.8 kcal/mol for VEGFR2 .

How do hydrogen-bonding patterns in crystal structures inform molecular interactions?

Advanced Research Focus : Supramolecular chemistry in drug design.
Methodological Answer :

  • Graph Set Analysis : Use PLATON to identify motifs like R22(8)R_2^2(8) chains (N–H···Npyridine, 2.17 Å) that stabilize crystal packing and mimic kinase active-site interactions .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters (Ueq) to distinguish static disorder from dynamic motion in the pyrazole ring .

What determines kinase selectivity in trisubstituted pyrazole derivatives?

Advanced Research Focus : Selectivity vs. polypharmacology.
Methodological Answer :

  • Kinome-Wide Profiling : Test against 400+ kinases (e.g., DiscoverX Eurofins panel) to identify off-targets.
  • Substituent Effects :
    • 2,4,6-Trichlorophenyl : Enhances Src inhibition (IC₅₀ = 399 nM) by filling hydrophobic pockets .
    • Pyridin-4-yl : Mediates π-cation interactions with Lys295 in B-Raf .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.